N-{3-methyl-4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide
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Overview
Description
N-{3-methyl-4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is known for its diverse biological activities, and a sulfonamide group, which is commonly found in many pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-methyl-4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide typically involves multiple steps, including the formation of the quinoline core, sulfonation, and subsequent amide formation. One common synthetic route starts with the cyclization of an appropriate precursor to form the quinoline ring, followed by sulfonation using sulfonyl chloride under basic conditions. The final step involves the coupling of the sulfonated quinoline with a propanamide derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-{3-methyl-4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: The carbonyl group in the quinoline ring can be reduced to form the corresponding alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core can yield quinoline N-oxide, while reduction of the carbonyl group can yield the corresponding alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s quinoline core and sulfonamide group suggest potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceutical agents.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{3-methyl-4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.
Sulfonamide derivatives: Compounds such as sulfamethoxazole, which is used as an antibiotic.
Uniqueness
N-{3-methyl-4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide is unique due to its combination of a quinoline core and a sulfonamide group, which may confer a distinct set of biological activities and chemical reactivity compared to other compounds with similar structures.
Properties
IUPAC Name |
N-[3-methyl-4-[(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-4-12-25-19-9-7-18(14-16(19)6-11-22(25)27)24-30(28,29)20-10-8-17(13-15(20)3)23-21(26)5-2/h7-10,13-14,24H,4-6,11-12H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIRSRGYFOGHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)CC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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